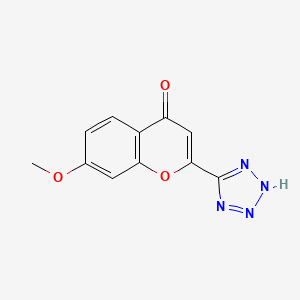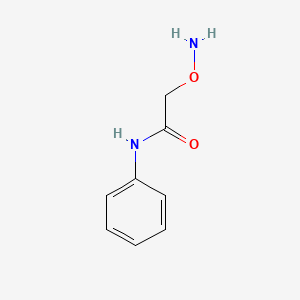![molecular formula C14H10ClNO B14678478 14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one CAS No. 31721-92-3](/img/structure/B14678478.png)
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is a complex organic compound known for its unique structure and properties. It is often referred to as a derivative of loratadine, a second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and urticaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tricyclic core: This involves cyclization reactions that form the three-ring structure.
Chlorination: Introduction of the chlorine atom at the 14th position using chlorinating agents.
Functional group modifications: Adjustments to other functional groups to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of the chlorine atom or other functional groups with different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for method development and calibration.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, loratadine.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is closely related to its interaction with molecular targets such as histamine H1 receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Loratadine: The parent compound, used as an antihistamine.
Desloratadine: A metabolite of loratadine with similar antihistamine properties.
Ethyl 4-(13-chloro-2-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate: Another related compound with similar structural features.
Uniqueness
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one is unique due to its specific structural modifications, which may impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
31721-92-3 |
|---|---|
Fórmula molecular |
C14H10ClNO |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
InChI |
InChI=1S/C14H10ClNO/c15-10-5-3-9-4-6-13-11(2-1-7-16-13)14(17)12(9)8-10/h1-3,5,7-8H,4,6H2 |
Clave InChI |
SVWFQLTYQIKJRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=N2)C(=O)C3=C1C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



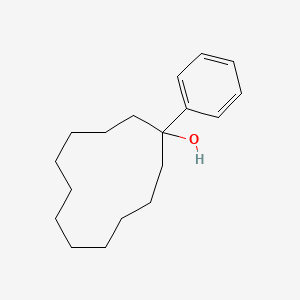
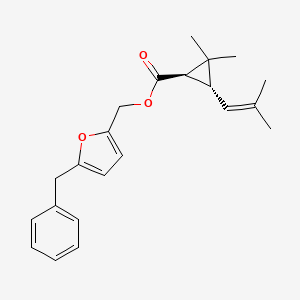
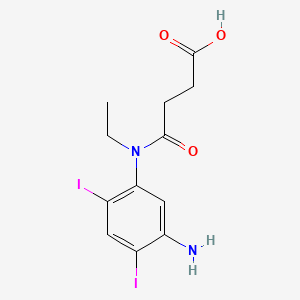
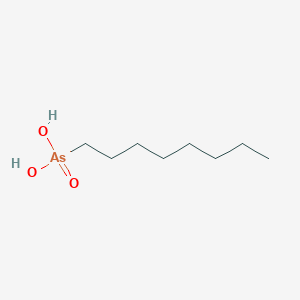

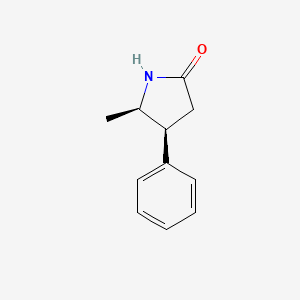
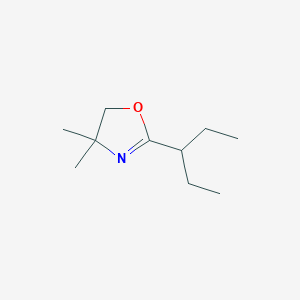
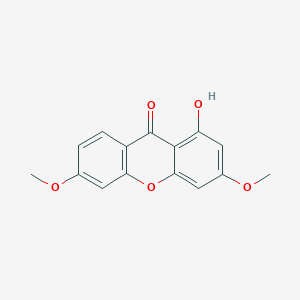
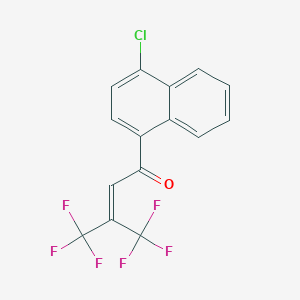
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

